molecular formula C13H13N5O B3096286 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-42-3

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3096286
CAS No.: 127710-42-3
M. Wt: 255.28 g/mol
InChI Key: HBNQJIWDGZBZKA-UHFFFAOYSA-N
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Description

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development.

Mechanism of Action

Target of Action

The primary target of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This receptor also plays a role in pathological conditions such as tumors and ischemia .

Mode of Action

this compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which contribute to its anticancer properties .

Biochemical Pathways

The inhibition of the VEGFR-2 signaling pathway affects angiogenesis, a critical process that influences the development and growth of cancerous cells . By blocking this pathway, the compound can control cell division and proliferation, thereby regulating tumor growth .

Pharmacokinetics

These studies can provide insights into the compound’s bioavailability and potential drug-likeness .

Result of Action

The molecular and cellular effects of this compound’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 . These changes can lead to increased cell death and decreased cell survival, contributing to the compound’s anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain amines and triazole-2-thiol can affect the synthesis of the compound . Additionally, the compound’s activity may be influenced by the concentration of adenosine, as the A2B receptor, another potential target of the compound, requires a high level of adenosine for activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with morpholine. This reaction is carried out under aromatic nucleophilic substitution conditions . The process involves heating the reactants in a suitable solvent, such as dimethylformamide, in the presence of a base like potassium carbonate. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazoloquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its ability to interact with biological macromolecules, such as DNA and proteins, making it a useful tool in biochemical studies.

    Medicine: Explored for its anticancer properties, particularly as an A2B receptor antagonist. It has shown promising results in inhibiting the growth of cancer cells and reducing metastasis.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Comparison with Similar Compounds

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNQJIWDGZBZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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